molecular formula C18H19N3O6S B2964325 N-(2-methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313404-75-0

N-(2-methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2964325
CAS No.: 313404-75-0
M. Wt: 405.43
InChI Key: WYCARTHECRRUDQ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2-methoxy-4-nitrophenylamine group attached to a benzoyl moiety substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-17-12-14(21(23)24)6-9-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCARTHECRRUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a sulfonamide and an aromatic amide, featuring a methoxy group, a nitro group, and a pyrrolidine moiety, which enhance its biological activity. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C14_{14}H16_{16}N4_{4}O4_{4}S, with a molecular weight of 419.5 g/mol. The structural features include:

  • Methoxy group at the ortho position of the nitrophenyl ring.
  • Nitro group contributing to its reactivity.
  • Pyrrolidinylsulfonyl group , which is critical for its biological interactions.

Synthetic Routes

The synthesis typically involves several key steps:

  • Nitration of Phenyl Ring : Aniline undergoes nitration to introduce a nitro group.
  • Formation of Benzamide : The nitrated aniline reacts with benzoyl chloride.
  • Sulfonylation : The benzamide is reacted with pyrrolidine and sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.

These steps can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites.
  • Bioreduction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components.
  • Antimicrobial Activity : Its structure allows it to exhibit significant antimicrobial properties against various pathogens .

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against bacterial strains. For instance, derivatives similar to this compound showed MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Potential

Research has indicated that compounds containing similar structural motifs exhibit significant anticancer activity. For example, a study found that certain pyrrole derivatives demonstrated cytotoxic effects on colon carcinoma cell lines, suggesting that modifications in the aromatic rings can enhance biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
N-(2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamideMorpholine instead of pyrrolidineModerate antibacterial activity
N-(2-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamidePiperidine instead of pyrrolidineLower efficacy compared to pyrrolidine derivative

This table highlights the uniqueness of this compound due to its specific structural elements that enhance its biological activities compared to similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Benzoyl Moiety

CDD-833850 (5-Chloro-2-Hydroxy-N-(2-Methoxy-4-Nitrophenyl)Benzamide)
  • Structure : Shares the 2-methoxy-4-nitrophenylamine group but differs in the benzoyl substituents (5-chloro-2-hydroxy vs. pyrrolidine sulfonyl).
  • Implications: The chloro and hydroxy groups in CDD-833850 introduce electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with polar residues in biological targets.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Structure : Features a bromine substituent on the benzoyl ring and a 4-methoxy-2-nitrophenylamine group.
  • Implications : The para-methoxy group in 4MNB (vs. ortho-methoxy in the target compound) alters steric and electronic effects, which could influence binding affinity. Bromine’s hydrophobicity might reduce solubility compared to the sulfonamide group in the target compound .

Variations in the Amine Substituent

4-Nitro-N-(2-Piperidin-1-Ylethyl)Benzamide
  • Structure : Retains the nitrobenzamide core but substitutes the phenylamine with a piperidine-ethyl chain.
  • Implications : The piperidine group introduces basicity, which could enhance membrane permeability. However, the lack of a methoxy group may reduce target specificity compared to the ortho-methoxy-nitroaniline in the target compound .

Heterocyclic Modifications

N-(5-(4-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-Yl)-4-(Pyrrolidin-1-Ylsulfonyl)Benzamide
  • Structure : Replaces the aniline group with a 1,3,4-oxadiazole ring bearing a methylsulfonylphenyl group.
  • Implications: The oxadiazole ring may enhance metabolic resistance, while the methylsulfonyl group increases hydrophilicity.

Physicochemical Properties

  • Solubility : The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility compared to bromine (4MNB) or chloro-hydroxy (CDD-833850) substituents .
  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) aligns with drug-like properties, similar to analogues in and .

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